molecular formula C13H13NO5 B556704 Bolton-Hunter reagent CAS No. 34071-95-9

Bolton-Hunter reagent

Numéro de catalogue: B556704
Numéro CAS: 34071-95-9
Poids moléculaire: 263.25 g/mol
Clé InChI: KYRUKRFVOACELK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Introduction to Bolton-Hunter Reagent

The this compound, chemically defined as N-succinimidyl-3-(4-hydroxyphenyl)propionate, is a critical tool in radioiodination for biological research. Developed to address limitations in traditional iodination methods, this reagent enables the efficient labeling of proteins lacking tyrosine residues, offering a milder, non-oxidative alternative to chloramine-T-based protocols. Its applications span radioimmunoassays (RIAs), receptor studies, and structural analysis of peptides and proteins.

Historical Development and Nomenclature

Origins and Evolution

The this compound was introduced in 1973 by Anthony E. Bolton and William M. Hunter as a revolutionary method for protein iodination. This innovation followed Hunter’s earlier work on the chloramine-T oxidation method, which, while effective, risked protein denaturation due to oxidative stress. The reagent’s development stemmed from the need for a gentler approach, particularly for hormones like human growth hormone (HGH), thyroid-stimulating hormone (TSH), and luteinizing hormone (LH), which are sensitive to oxidation.

Key Historical Milestones
Year Development Impact
1963 Hunter and colleagues publish the chloramine-T method for protein iodination Established baseline for radioiodination but limited by oxidative damage
1973 Bolton and Hunter introduce the this compound Enabled labeling of tyrosine-deficient proteins; preserved antigenic activity
1973+ Commercialization by Thermo Scientific, Sigma-Aldrich, and others Widespread adoption in RIAs and receptor-binding studies

The reagent’s nomenclature reflects its chemical structure: N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl)propionic acid. Alternative names include Rudinger reagent and SHPP (succinimidyl hydroxyphenylpropionate).

Chemical and Functional Significance in Radiolabeling

Structural and Functional Properties

The this compound’s chemical backbone consists of a hydroxysuccinimide (NHS) ester linked to a 4-hydroxyphenylpropionate moiety (Figure 1). This design enables selective conjugation to primary amines (e.g., lysine residues, N-termini) via nucleophilic acyl substitution, forming stable amide bonds.

Key Features

  • Reactivity : Reacts with free amino groups at pH 8.5–8.8, forming covalent bonds.
  • Specific Activity : Achieves high specific activities (up to 170 μCi/μg for HGH) without oxidative damage.
  • Selectivity : Targets proteins lacking tyrosine or histidine residues, which are prone to iodination via chloramine-T.
Table 1: Chemical Properties of this compound
Property Value Source
Molecular Formula C₁₃H₁₃NO₅
Molecular Weight 263.25 g/mol
CAS Number 34071-95-9
Melting Point 132–133°C
Solubility Slightly soluble in DMSO, acetonitrile
Storage Conditions −20°C (anhydrous)

Mechanism of Action

The labeling process involves two steps:

  • Iodination : The this compound is pre-iodinated using ¹²⁵I or ¹³¹I, typically via electrophilic substitution at the para-hydroxyphenyl group.
  • Conjugation : The iodinated reagent reacts with protein amines under mild conditions (pH 8.5, 0–4°C), forming a stable 3-(4-hydroxyphenyl)propionamide derivative.

Reaction Equation :
$$
\text{Protein-NH}2 + \text{NHS-O-C}6\text{H}4\text{-CH}2\text{CH}2\text{CO}^* \rightarrow \text{Protein-NH-CO-C}6\text{H}4\text{-CH}2\text{CH}_2\text{CO}^* + \text{NHS}
$$
(Where * denotes ¹²⁵I or ¹³¹I)

Advantages Over Chloramine-T
Parameter This compound Chloramine-T Method
Oxidation Risk None High (damages sensitive proteins)
Specific Activity High (e.g., 170 μCi/μg for HGH) Moderate (tyrosine-dependent)
Applications Tyrosine-deficient proteins, peptides Tyrosine-rich proteins

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-4-1-9(2-5-10)3-8-13(18)19-14-11(16)6-7-12(14)17/h1-2,4-5,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRUKRFVOACELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187673
Record name N-Succinimidyl-3-(4-hydroxyphenyl)propionate
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34071-95-9
Record name N-Succinimidyl 3-(4-hydroxyphenyl)propionate
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Record name N-Succinimidyl-3-(4-hydroxyphenyl)propionate
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Record name N-Succinimidyl-3-(4-hydroxyphenyl)propionate
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Record name Succinimido 3-(4-hydroxyphenyl)propionate
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Record name 2,5-Dioxopyrrolidin-1-yl 3-(4-hydroxyphenyl)propanoate
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Méthodes De Préparation

Step 1: Hydrogenation of 3-(4-Hydroxyphenyl)propionic Acid Precursor

The first step involves the reduction of a precursor compound to yield 3-(4-hydroxyphenyl)propionic acid. According to Nagano et al. (2003), this reaction is catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere in methanol, achieving a 100% yield . The reaction equation is:

Precursor+H2Pd/C, MeOH3-(4-Hydroxyphenyl)propionic Acid\text{Precursor} + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{3-(4-Hydroxyphenyl)propionic Acid}

This step is critical for generating the phenolic moiety required for subsequent iodination.

Step 2: Activation with N-Hydroxysuccinimide (NHS)

The carboxylic acid group of 3-(4-hydroxyphenyl)propionic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) at 0°C for 2 hours . This forms the NHS ester, yielding the this compound with an 81% yield . The reaction proceeds as follows:

3-(4-Hydroxyphenyl)propionic Acid+NHSDCC, THFBolton-Hunter Reagent\text{3-(4-Hydroxyphenyl)propionic Acid} + \text{NHS} \xrightarrow{\text{DCC, THF}} \text{this compound}

DCC facilitates the formation of the active ester by dehydrating the carboxylic acid and NHS.

Table 1: Summary of Synthetic Steps

StepReagents/ConditionsSolventTemperatureYield
1H₂, Pd/CMethanolAmbient100%
2DCC, NHSTHF0°C81%

Mechanistic Insights and Byproduct Management

The coupling reaction in Step 2 generates dicyclohexylurea (DCU) as a byproduct, which is removed via filtration due to its low solubility in THF. The use of anhydrous conditions is imperative to prevent hydrolysis of the NHS ester. Chromatographic purification (e.g., silica gel column) may further isolate the product, though specific details are sparingly reported in available literature.

Comparative Analysis of Alternative Methods

While the DCC-mediated method remains predominant, alternative coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) could theoretically substitute DCC. However, no studies validating these alternatives for Bolton-Hunter synthesis are documented in the reviewed literature.

Industrial-Scale Production and Supplier Data

Commercial suppliers list the reagent at $66.59/1 gm , reflecting its high purity and specialized application . Large-scale synthesis likely employs continuous hydrogenation and automated purification systems to meet demand, though proprietary protocols limit public disclosure of exact processes.

Analyse Des Réactions Chimiques

Reaction Mechanism and Target Sites

The Bolton-Hunter reagent reacts with primary amino groups (ε-amino groups of lysine or N-terminal α-amino groups) via nucleophilic acyl substitution. The reagent’s NHS ester group facilitates covalent bonding, transferring the iodinated phenylpropionic acid moiety to the protein (Fig. 1) .

Key Steps:

  • Activation : The NHS ester group enhances electrophilicity, promoting reactivity with nucleophiles like amines.

  • Conjugation : The reagent’s propionate group links to the target protein’s amino group, forming a stable amide bond.

  • Iodination : Pre-iodinated reagent variants (e.g., mono- or di-iodinated SHPP) directly introduce 125I^{125}\text{I} .

Reaction Feature Details
Target ResiduesLysine ε-amino groups, N-terminal α-amino groups
Optimal pH8.5 (favors ε-amino groups) ; pH 6.5 targets α-amino groups
Temperature SensitivityReactions often conducted at 0–4°C to minimize protein denaturation

Buffer Systems

  • Borate buffer (pH 8.5) : Enhances lysine reactivity .

  • Glycine quench : Terminates unreacted reagent by competing with free amino groups .

Stoichiometry

Typical molar ratios range from 3:1 to 4:1 (reagent:protein) to ensure efficient labeling without aggregation . Excess reagent is removed via dialysis or gel filtration.

Iodination Efficiency

Parameter Value Source
Specific Activity2200 Ci/mmol (81.4 TBq/mmol)
Labeling Yield (annexin V)110–220 kBq/µg (1 iodine per 10 molecules)

Comparative Analysis of Iodination Methods

The Bolton-Hunter method is non-oxidative , making it gentler than alternatives like chloramine-T or Iodogen .

Method Mechanism Target Residues Oxidative Damage Risk
Bolton-HunterAcylation of aminesLysine, N-terminusLow
Chloramine-TTyrosine iodinationTyrosineHigh
IodogenSurface oxidationTyrosineModerate

Data synthesized from .

Radioimmunoassays (RIA)

  • Used to label antigens or antibodies with 125I^{125}\text{I} for high-sensitivity detection .

  • Example: Gentamicin derivatives labeled for antibiotic quantification .

Molecular Imaging

  • Annexin V labeling : Detects apoptotic cells in vivo via SPECT/CT, with minimal deiodination .

  • Quantum dot tracking : Enables biodistribution studies in reticuloendothelial systems .

Membrane Protein Studies

  • Labels cell-surface proteins (e.g., receptors) without disrupting lipid bilayers .

Stability and Handling

  • Storage : −30°C to −10°C in anhydrous solvents (e.g., 2-methyltetrahydrofuran) .

  • Decomposition Risk : Hydrolysis of NHS ester in aqueous solutions; reconstitute immediately before use .

Limitations and Mitigations

  • Low Tyrosine Compatibility : Unsuitable for proteins requiring tyrosine-specific labeling .

  • Batch Variability : Fresh reagent lots recommended for consistent activity .

Example Protocol ( )

  • Prepare Protein : 5 µg protein in 0.1 M borate buffer (pH 8.5).

  • Add Reagent : 0.2 µg this compound, stir at 0°C for 15 min.

  • Quench : Add 0.5 mL 0.2 M glycine (pH 8.5) to block unreacted ester.

  • Purify : Dialyze against PBS or use size-exclusion chromatography.

Applications De Recherche Scientifique

Protein Iodination

Bolton-Hunter reagent is extensively used for the iodination of proteins, which is crucial for several applications including:

  • Target Labeling : It allows for the labeling of cytosolic proteins, membrane proteins, viruses, and cell lysates. This is particularly useful in radioimmunoassays where high specificity is required for detecting antigens and haptens .
  • Non-Oxidative Labeling : Unlike traditional oxidative methods, this compound provides a gentler approach to iodination, preserving the native structure of proteins. This is especially beneficial for proteins susceptible to oxidation .
  • Enhanced Iodination Efficiency : The reagent can significantly enhance the iodination yield of proteins that do not naturally contain tyrosine residues. For instance, studies have shown that this compound can iodinate human hemoglobin more effectively than oxidative methods while maintaining its structural integrity .

Biomedical Research

This compound has been applied in various biomedical research contexts:

  • Radiolabeling Liposomes : It has been used to radiolabel glycoprotein-conjugated liposomes, enhancing their potential as targeted drug carriers. The incorporation of p-hydroxyphenylpropyl groups into liposome membranes facilitates higher labeling efficiencies compared to untreated liposomes .
  • Biodistribution Studies : Research involving quantum dots (QDs) has utilized this compound for radioiodination to study their biodistribution. The yield achieved was approximately 33.4%, demonstrating its effectiveness in labeling nanoparticles for imaging applications .

Case Study 1: Iodination of Membrane Proteins

A study focused on the iodination of membrane proteins demonstrated that this compound could effectively label these proteins without affecting their functionality. By using water-soluble variants of the reagent, researchers were able to achieve high specific activity while minimizing cross-reactivity with cytosolic proteins .

Case Study 2: Targeting C5a Receptors

In another investigation, Bolton-Hunter labeled C5a was shown to bind with high affinity to its receptor, illustrating its utility in studying receptor-ligand interactions. The binding affinity was characterized using radiolabeled compounds, providing insights into the dynamics of immune responses .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Oxidative Iodination Methods: Iodogen and Chloramine T

Mechanism : These reagents facilitate electrophilic substitution, iodinating tyrosine residues via oxidation of iodide (I⁻) to iodine (I⁺) .
Advantages :

  • High labeling efficiency (e.g., 72% infectivity retention in viral vectors labeled with Iodogen) .
  • Direct labeling without need for lysine residues .
    Disadvantages :
  • Protein denaturation risk due to oxidative conditions .
  • Release of iodotyrosine metabolites, which can cross biological barriers (e.g., blood-brain barrier) and complicate in vivo studies .

Comparison with Bolton-Hunter :

  • Bolton-Hunter avoids oxidation, preserving protein function (e.g., 63–72% infectivity in viral vectors vs. 72% for Iodogen) .
  • Targets lysines instead of tyrosines, reducing interference with receptor-binding epitopes .

Lactoperoxidase

Mechanism : Enzymatic iodination of tyrosine residues using hydrogen peroxide as an oxidizer .
Advantages :

  • Mild conditions suitable for cell-surface labeling .
    Disadvantages :
  • Limited control over labeling sites; may alter protein function . Comparison with Bolton-Hunter:
  • Bolton-Hunter provides site-specific lysine labeling, whereas lactoperoxidase yields distinct labeling patterns (e.g., 19-kDa vs. 18-kDa proteins in Schistosoma mansoni) .

N-Succinimidyl-3-(Tri-n-butylstannyl) Benzoate

Mechanism : A prosthetic group enabling iodination via tin-iodine exchange, followed by conjugation to lysine residues .
Advantages :

  • Enhanced metabolic stability due to the C–I bond in the benzoate derivative .
    Comparison with Bolton-Hunter :
  • Bolton-Hunter’s phenylpropionate group is less stable metabolically but easier to synthesize .

Modified Bolton-Hunter Reagent

Modifications: Acylating agents like I-124–2,5-dioxopyrrolidin-1-yl 3-(4-iodophenyl) propanoate for positron emission tomography (PET) . Advantages:

  • Compatible with PET imaging (e.g., tracking viral vectors in murine brain) .
    Disadvantages :
  • Lower radiochemical yield (1–4.5%) compared to standard Bolton-Hunter .

Key Research Findings and Data

Table 1: Comparative Analysis of Labeling Reagents

Reagent Target Residue Reaction Conditions Radiochemical Yield Metabolic Stability Key Applications
Bolton-Hunter Lysine ε-amino pH 8.5, non-oxidative 18.5% (siRNA) , 26% (TGF-β) Moderate Brain uptake studies , receptor assays
Iodogen Tyrosine Oxidative 72% (viral vectors) Low (iodotyrosine release) Viral vector tracking
Lactoperoxidase Tyrosine Enzymatic (H₂O₂) N/A Low Surface protein labeling
N-Succinimidyl benzoate Lysine ε-amino Tin-iodine exchange Higher than Bolton-Hunter High Stable metabolic probes

Table 2: Functional Outcomes in Labeled Biomolecules

Biomolecule Reagent Outcome Reference
HIRMAb-ASA fusion protein Bolton-Hunter 99% TCA precipitation; effective brain delivery
TGF-β2 Bolton-Hunter Full bioactivity retention (IC₅₀ = 1.8–2.1 µCi/pmol)
AAVrh.10CLN2 vector Modified Bolton-Hunter 63% infectivity retention

Selectivity and pH-Dependent Labeling

The this compound enables selective targeting of α-amino (pH 6.5) or ε-amino (pH 8.5) groups, a unique feature absent in other reagents . For example, pH adjustment was used to create neurotensin analogs with receptor-specific binding .

Limitations and Considerations

  • Low Yields : Labeling efficiency varies (e.g., 1–4.5% for viral vectors) .
  • Lysine Dependency : Requires accessible lysine residues, limiting use in lysine-poor proteins .

Activité Biologique

The Bolton-Hunter reagent, also known as SHPP (N-hydroxysuccinimide ester of 3-(4-hydroxyphenyl) propionic acid), is a significant tool in biochemical research, particularly for the iodination of proteins. This reagent is especially useful for labeling proteins that lack tyrosine residues, which are typically difficult to iodinate using conventional methods. The following sections detail its biological activity, applications, and relevant research findings.

The this compound functions by covalently binding to the amino groups of proteins, specifically targeting the ε-amino groups of lysine residues and the α-amino groups at the N-terminus. This reaction enhances the number of tyrosyl groups available for iodination, facilitating the use of radioactive iodine-125 in various assays.

Optimal Conditions

  • pH Level : The optimal reaction occurs at pH 8.5.
  • Reaction Time : Typically, the reaction is conducted at low temperatures (0°C) to minimize protein denaturation.

Applications

This compound has diverse applications in biological research:

  • Protein Labeling : It is primarily used for labeling proteins in radioimmunoassays and other binding studies.
  • Iodination of Membrane Proteins : The water-soluble variant allows for effective iodination of membrane proteins, which are often inaccessible to traditional iodinating agents.
  • Target Antigen Labeling : It is used to label target antigens and hapten derivatives with high specificity.

Case Study 1: Iodination Efficiency

Research indicates that this compound significantly improves iodination efficiency for proteins lacking tyrosine residues. In a study comparing various iodination methods, Bolton-Hunter showed superior performance in labeling proteins such as Gentamicin and other cytosolic proteins (Langone, 1980) .

Case Study 2: Membrane Protein Labeling

A study demonstrated that using the water-soluble this compound effectively labeled membrane proteins without affecting cytosolic protein integrity. This method allowed researchers to isolate membrane proteins with high specific activity while avoiding nonspecific labeling (G-Biosciences) .

Data Table: Comparison of Iodination Methods

MethodTarget ProteinsEfficiencyComments
This compoundProteins lacking tyrosineHighSuitable for membrane and cytosolic proteins
Conventional IodinationTyrosine-rich proteinsModerateLimited by accessibility and oxidation risk
Wood ReagentGeneral protein labelingHighEffective but less specific than Bolton-Hunter

Q & A

Q. What is the fundamental principle behind using Bolton-Hunter reagent for protein iodination, and how does it differ from direct iodination methods?

The this compound facilitates indirect iodination by conjugating a pre-iodinated phenolic group to lysine residues or N-terminal amines via its NHS ester group. This avoids oxidative damage to tyrosine residues caused by direct iodination (e.g., chloramine-T). Comparative studies show that Bolton-Hunter labeling preserves protein tertiary/quaternary structure better than direct methods, particularly for tyrosine-sensitive proteins like cytokines or receptors .

Q. What are the optimal reaction conditions for conjugating this compound to proteins?

  • pH : 8.5 (borate or phosphate buffers are ideal) .
  • Temperature : 0–4°C to minimize NHS ester hydrolysis .
  • Molar ratio : 2–5-fold molar excess of reagent to protein lysine residues, adjusted based on protein solubility and aggregation risks .
  • Purification : Post-reaction, excess reagent is removed via dialysis (MWCO 3.5–10 kDa) or size-exclusion chromatography (SEC) .

Q. How can researchers assess the efficiency of this compound conjugation?

  • Radiolabel tracking : Measure incorporated ¹²⁵I using gamma counters, with typical yields of 70–90% .
  • SDS-PAGE : Shift in protein molecular weight (~263 Da per conjugated reagent molecule) confirms labeling .
  • Mass spectrometry : Detects exact mass changes, resolving ambiguities in multi-lysine labeling .

Advanced Research Questions

Q. How can this compound be modified for non-radioactive applications, such as selenium or fluorescent labeling?

Structural analogs like sulfo-SHPP (water-soluble variant) or selenium-modified derivatives enable conjugation of non-radioactive probes. For example:

  • Selenium conjugation : Replace the phenolic hydroxyl group with selenocysteine-reactive moieties, enabling cytotoxic immunoconjugates for cancer studies (e.g., triple-negative breast cancer models) .
  • Fluorescent tags : NHS esters of fluorophores (e.g., FITC) can be co-conjugated with this compound for dual-labeling workflows .

Q. What are the structural and functional implications of Bolton-Hunter labeling on protein-ligand interactions?

  • Quaternary structure : Maleimide-based labels require partial protein reduction, risking disulfide bond disruption. In contrast, Bolton-Hunter labeling at lysine residues causes minimal structural perturbation, as shown via SEC and circular dichroism (CD) spectroscopy .
  • Binding assays : For receptors like cholecystokinin-2 (CCK2), labeled agonists retain nM affinity, validated via competitive radioligand binding assays .

Q. How do researchers resolve contradictions in labeling efficiency across protein types?

Discrepancies arise from lysine accessibility or steric hindrance. Strategies include:

  • Pre-treatment : Mild denaturation (e.g., urea) to expose buried lysines .
  • Competitive labeling : Use water-soluble this compound (sulfo-SHPP) to bypass solubility limitations .
  • Quantitative modeling : Correlate lysine surface accessibility (via crystallography or MD simulations) with experimental labeling efficiency .

Q. What protocols optimize dual labeling (e.g., ¹²⁵I + ¹³¹I) for multi-tracer studies?

  • Sequential iodination : First label this compound with ¹²⁵I via chloramine-T, then conjugate to protein. A second iodination (¹³¹I) targets remaining tyrosine residues .
  • Cross-validation : Use SEC-HPLC to separate mono-/di-iodinated species, ensuring stoichiometric control .

Q. How does Bolton-Hunter labeling impact protein stability in long-term biodistribution studies?

  • In vivo stability : ¹²⁵I-labeled proteins show <5% deiodination over 72 hours in serum, superior to direct iodination (<24-hour stability) .
  • Storage : Lyophilized conjugates retain activity for >6 months at -80°C; avoid freeze-thaw cycles .

Methodological Best Practices

  • Critical controls : Include unlabeled protein + excess reagent to distinguish nonspecific binding in autoradiography .
  • Troubleshooting low yields : Check for NHS ester hydrolysis (fresh DMSO stocks, pH >7.5) or lysine blockage (e.g., glycation) .
  • Ethical compliance : Adhere to radiation safety protocols (ALARA principles) during iodination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bolton-Hunter reagent
Reactant of Route 2
Reactant of Route 2
Bolton-Hunter reagent

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